4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide
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Overview
Description
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide is a complex organic compound that features a benzamide core linked to a methoxynaphthalene and a dihydroisoquinoline sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the dihydroisoquinoline sulfonyl group: This can be achieved by sulfonylation of 3,4-dihydroisoquinoline using a sulfonyl chloride in the presence of a base.
Coupling with benzamide: The sulfonylated dihydroisoquinoline can then be coupled with a benzamide derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Introduction of the methoxynaphthalene group: This step might involve a nucleophilic substitution reaction where the methoxynaphthalene is introduced to the benzamide core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the dihydroisoquinoline ring.
Reduction: Reduction reactions could target the sulfonyl group or the benzamide moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-methoxyphenyl)benzamide
- 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-methoxynaphthalen-2-yl)benzamide
Uniqueness
The uniqueness of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. Comparing its properties with similar compounds can help highlight its potential advantages or limitations.
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O4S/c1-33-26-15-14-25(23-8-4-5-9-24(23)26)28-27(30)20-10-12-22(13-11-20)34(31,32)29-17-16-19-6-2-3-7-21(19)18-29/h2-15H,16-18H2,1H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPUSPKIKACEDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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